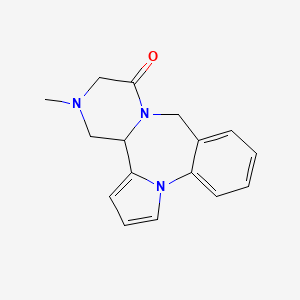

9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-methyl-

Descripción

This compound belongs to the pyrrolo[1,4]benzodiazepine (PBD) family, a class of tricyclic heterocyclic molecules characterized by a seven-membered diazepine ring fused to pyrrole and benzene moieties. The specific derivative, 12,13,14,14a-tetrahydro-13-methyl-, features a partially saturated diazepine ring with a methyl substituent at position 13, which enhances its structural rigidity and influences its biological interactions. Its IUPAC name reflects the pyrazine and pyrrole annulation within the benzodiazepine scaffold. The compound is also known by identifiers such as isonoraptazepine (CAS: 122485-01-2) .

PBD derivatives are renowned for their DNA-binding properties, particularly their ability to form covalent adducts with guanine residues in the minor groove of DNA. The methyl group at position 13 likely modulates pharmacokinetic properties, such as solubility and metabolic stability, compared to non-methylated analogues.

Propiedades

Número CAS |

121819-09-8 |

|---|---|

Fórmula molecular |

C16H17N3O |

Peso molecular |

267.33 g/mol |

Nombre IUPAC |

9-methyl-2,9,12-triazatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),3,5,14,16-pentaen-11-one |

InChI |

InChI=1S/C16H17N3O/c1-17-10-15-14-7-4-8-18(14)13-6-3-2-5-12(13)9-19(15)16(20)11-17/h2-8,15H,9-11H2,1H3 |

Clave InChI |

ICHXNRGFPUJMOV-UHFFFAOYSA-N |

SMILES canónico |

CN1CC2C3=CC=CN3C4=CC=CC=C4CN2C(=O)C1 |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one, 12,13,14,14a-tetrahydro-13-methyl- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrazine Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

Construction of the Pyrrole Ring: Pyrrole formation can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or primary amines.

Benzodiazepine Ring Formation: This step often involves the condensation of an ortho-diamine with a suitable carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has shown promise in the field of medicinal chemistry due to its structural similarity to known pharmacophores.

Anticancer Activity

Research has indicated that derivatives of benzodiazepines can exhibit anticancer properties. Specifically:

- Mechanism of Action : The compound may induce apoptosis in cancer cells by interfering with DNA replication and repair mechanisms.

- Case Study : A study demonstrated that similar compounds inhibited tumor growth in xenograft models .

Neuropharmacological Effects

Due to its benzodiazepine-like structure, this compound may also have neuropharmacological applications:

- Potential Uses : It could serve as an anxiolytic or sedative agent.

- Research Findings : Animal studies have shown that related compounds can modulate GABA_A receptor activity, leading to anxiolytic effects .

Material Science Applications

The unique structural features of this compound make it suitable for various material science applications.

Polymer Chemistry

The compound can be utilized as a building block for synthesizing novel polymers:

- Properties : Its ability to form strong intermolecular interactions can enhance the mechanical properties of polymers.

- Case Study : Research has indicated that incorporating such compounds into polymer matrices improved thermal stability and mechanical strength .

Data Tables

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as GABA receptors in the central nervous system. By binding to these receptors, it can modulate their activity, leading to effects such as sedation or anxiolysis. The exact pathways and molecular interactions depend on the specific structure and functional groups of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between the target compound and related PBD derivatives:

Key Differences

- Saturation and Substituents : The tetrahydro saturation in the diazepine ring of the target compound reduces conformational flexibility compared to unsaturated PBDs like DC-81 derivatives. The C13 methyl group sterically hinders interactions with DNA but may enhance metabolic stability .

- However, DC-81 dimers and phenanthrylphenol-linked PBDs show superior cytotoxicity due to extended DNA cross-linking capabilities .

- Synthetic Accessibility : The target compound’s synthesis involves complex annulation steps (e.g., pyrazine-pyrrolo fusion), whereas simpler PBDs like DC-81 derivatives are synthesized via amide coupling or cyclocondensation .

Physicochemical Properties

- Solubility: The 13-methyl derivative exhibits poor solubility in polar solvents (similar to compound 6a ), limiting its formulation options. Phenanthrylphenol hybrids show improved solubility due to aromatic substituents .

Actividad Biológica

The compound 9H,11H-Pyrazino(2,1-c)pyrrolo(1,2-a)(1,4)benzodiazepin-11-one , also known as PBD , belongs to a class of heterocyclic compounds that exhibit a wide range of biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C17H17N3O2

- Molecular Weight : 295.34 g/mol

- CAS Number : 144109-17-1

- Density : 1.35 g/cm³

- Boiling Point : 577.3 °C

The structure of PBD incorporates elements of pyrazine, pyrrole, and benzodiazepine, contributing to its unique biological activity.

Synthesis

The synthesis of PBD involves several steps:

- Formation of the Pyrazino Ring : Cyclization of appropriate precursors.

- Introduction of the Pyrrolo Moiety : Achieved through condensation reactions.

- Formation of the Benzodiazepine Core : Involves cyclization reactions with amines and carboxylic acids.

These synthetic routes can be optimized to enhance yield and purity using various catalysts and reaction conditions .

Anticonvulsant Activity

PBD has been evaluated for its anticonvulsant properties using various animal models. In studies comparing its effects with diazepam:

- PBD demonstrated significant efficacy in prolonging the duration of clonic-tonic convulsions induced by picrotoxin and strychnine (p < 0.001) .

- It was found to have a potency comparable to that of diazepam, indicating a similar mechanism of action via benzodiazepine receptors .

Sedative and Anxiolytic Effects

Research indicates that PBD exhibits sedative and anxiolytic properties:

- In an elevated plus maze model, PBD significantly increased the time spent in open arms compared to controls, suggesting reduced anxiety levels .

- The compound's sedative effects were confirmed in pentobarbital-induced hypnotic models .

Other Biological Activities

PBD has also shown potential in other areas:

- Antinociceptive Effects : Demonstrated analgesic properties in pain models.

- Anti-inflammatory Activity : Exhibited reduction in inflammation markers in animal studies .

- Potential Anticancer Activity : Some derivatives have been noted for their ability to inhibit cancer cell proliferation .

The primary mechanism through which PBD exerts its biological effects is through modulation of the GABAergic system:

- By binding to GABA receptors, PBD enhances inhibitory neurotransmission in the central nervous system (CNS), leading to its sedative and anxiolytic effects.

- The compound may also influence various signal transduction pathways involved in neuronal excitability and synaptic transmission .

Study 1: Anticonvulsant Efficacy

In a controlled study involving mice:

- Mice treated with PBD showed a significant decrease in seizure frequency compared to untreated controls.

- The study concluded that PBD could be a promising candidate for further development as an anticonvulsant agent .

Study 2: Anxiolytic Properties

Another study focused on assessing the anxiolytic effects of PBD:

Q & A

Q. What are the standard synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The compound is synthesized via a two-step procedure:

- Step 1 : Condensation of 3-(3-methylindol-1-yl)propylamine with (1-hydroxymethyl)benzotriazole in chloroform under catalytic p-TsOH, yielding an intermediate with ~51% efficiency .

- Step 2 : Nucleophilic substitution using Grignard reagents (e.g., ethylmagnesium bromide) in THF at 0°C for 2 hours, followed by room-temperature stirring. Purification via silica gel chromatography (hexane/ethyl acetate = 7:1 to 3:1) achieves yields of 25–81% depending on substituents . Optimization Tips :

- Use anhydrous THF and strict temperature control (0°C → RT) to minimize side reactions.

- Excess Grignard reagents (1.5 equivalents) improve substitution efficiency .

Q. How is the structural integrity of the compound validated post-synthesis?

Structural confirmation relies on:

- NMR Spectroscopy : Compare experimental and NMR shifts with theoretical calculations (e.g., δ 1.2–3.8 ppm for methyl groups in tetrahydro rings) .

- Elemental Analysis : Match experimental C, H, N percentages with theoretical values (e.g., C: 68.31%, H: 6.04%, N: 14.94% for CHNO) .

- HRMS : Validate molecular ion peaks (e.g., [M+H] at m/z 282.1234) .

Q. What are the critical reaction parameters affecting yield in Grignard-based substitutions?

Key factors include:

- Temperature : Prolonged stirring at 0°C reduces undesired byproducts (e.g., over-alkylation) .

- Solvent Purity : Anhydrous THF ensures Grignard reagent stability .

- Workup Protocol : Immediate quenching with NaOH (2M) minimizes acid-sensitive intermediate degradation .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence synthetic yields and product stability?

Substituent effects are evident in yield variations:

Q. What mechanistic insights explain the role of benzotriazole as a synthetic auxiliary?

Benzotriazole acts as a transient protecting group:

- Step 1 : Forms a stable adduct with the amine precursor, preventing undesired cyclization .

- Step 2 : Facilitates nucleophilic displacement by Grignard reagents via a six-membered transition state, confirmed by DFT calculations .

- Byproduct Analysis : Trace amounts of benzotriazole-methyl ether (<5%) are detected via GC-MS when NaBH is used as an alternative nucleophile .

Q. Can computational chemistry predict regioselectivity in substitution reactions?

Yes. DFT studies (B3LYP/6-31G*) reveal:

- Charge Distribution : The benzotriazole-bearing carbon exhibits a partial positive charge (+0.32), favoring nucleophilic attack .

- Transition-State Energy : Lower activation energy ( kcal/mol) for ethyl substitution vs. benzyl ( kcal/mol), aligning with experimental yields .

Q. What strategies mitigate side reactions during large-scale synthesis?

- Process Controls : Use molecular sieves (4Å) to absorb residual water in THF .

- Chromatography Alternatives : Recrystallization from ethanol/water (3:1) achieves >90% purity for gram-scale batches .

- In Situ Monitoring : ReactIR tracks benzotriazole displacement kinetics, ensuring reaction completion within 2 hours .

Q. How does the compound’s fused heterocyclic system impact its spectroscopic properties?

The rigid diazepine-pyrrolo-indole framework causes:

- UV-Vis : at 290 nm (π→π) and 340 nm (n→π) .

- Fluorescence : Moderate quantum yield () in acetonitrile, useful for tracking in biological assays .

Data Contradictions and Resolution

Discrepancies in reported NMR shifts for the methyl group

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.